N-Tridecanoyl-D-erythro-sphinganine-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H63NO3 |

|---|---|

Molecular Weight |

504.9 g/mol |

IUPAC Name |

N-[(2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadecan-2-yl]tridecanamide |

InChI |

InChI=1S/C31H63NO3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-30(34)29(28-33)32-31(35)27-25-23-21-19-14-12-10-8-6-4-2/h29-30,33-34H,3-28H2,1-2H3,(H,32,35)/t29-,30+/m0/s1/i1D3,3D2,5D2 |

InChI Key |

BORMXTJNNOUFST-HPTDKJJTSA-N |

Isomeric SMILES |

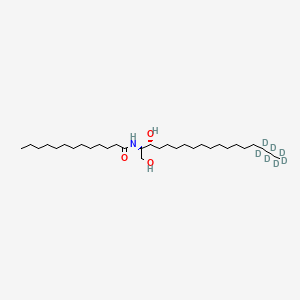

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Tridecanoyl-D-erythro-sphinganine-d7

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of N-Tridecanoyl-D-erythro-sphinganine-d7 for researchers, scientists, and drug development professionals. This deuterated analog of a naturally occurring ceramide serves as a valuable tool in mass spectrometry-based lipidomics for tracing and quantifying sphingolipid metabolism and signaling.

Core Chemical Properties

This compound is a saturated N-acyl-sphinganine, commonly known as a dihydroceramide. The defining features are the D-erythro stereochemistry of the sphinganine (B43673) backbone, the C13:0 acyl chain (tridecanoic acid), and the incorporation of seven deuterium (B1214612) atoms in the terminal methyl and adjacent methylene (B1212753) groups of the sphinganine chain. This isotopic labeling renders it an ideal internal standard for mass spectrometry.

Table 1: General and Physical/Chemical Properties

| Property | Value | Source |

| IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tridecanamide-d7 | N/A |

| Synonyms | C13:0-Dihydroceramide-d7, N-Tridecanoyl-dihydrosphingosine-d7 | N/A |

| CAS Number | 2315262-21-4 | [1] |

| Molecular Formula | C₃₁H₅₆D₇NO₃ | [1] |

| Molecular Weight | 504.88 g/mol | [1] |

| Physical State | White powder | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents such as DMSO and dimethylformamide. Miscible in ethanol. | [2] |

Table 2: Analytical Data

| Analysis | Result |

| Thin Layer Chromatography (TLC) | >99% Purity (9:1 Chloroform (B151607):Methanol) |

| Mass Spectrometry (MS) | [M+H]⁺ = 505.6 amu |

Experimental Protocols

General Synthesis of N-Acyl-D-erythro-sphinganines

While a specific protocol for this compound is not publicly available, a general and robust method for the synthesis of N-acyl-sphinganines can be adapted. This procedure involves the N-acylation of D-erythro-sphinganine-d7 with the corresponding fatty acid or its activated derivative.

Materials:

-

D-erythro-sphinganine-d7

-

Tridecanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., EDC/HOBt)

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Dissolution: Dissolve D-erythro-sphinganine-d7 and a 1.1 molar equivalent of tridecanoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Coupling Agent Addition: Add a 1.2 molar equivalent of DCC (or other coupling agent) to the solution. If using DCC, the reaction will form a precipitate of dicyclohexylurea (DCU).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the sphinganine spot and the appearance of the higher-Rf product spot.

-

Work-up:

-

If DCC was used, filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol (B129727) (e.g., 99:1 to 95:5) to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Signaling Pathways and Biological Context

N-Tridecanoyl-D-erythro-sphinganine belongs to the ceramide family, which are central molecules in sphingolipid metabolism and signaling. Ceramides (B1148491) and their derivatives are involved in a multitude of cellular processes, including apoptosis, cell cycle regulation, and cellular stress responses.

Sphingolipid Metabolism

The de novo synthesis of ceramides begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. The resulting sphinganine is then acylated by ceramide synthases to form dihydroceramides (such as N-Tridecanoyl-D-erythro-sphinganine). A desaturase can then introduce a double bond to form a ceramide.

Caption: De novo synthesis pathway of ceramides.

Ceramide Signaling

Ceramides act as second messengers in various signaling cascades, often initiated by external stimuli like stress or cytokines. They can influence the activity of protein kinases and phosphatases, thereby affecting downstream cellular responses.

Caption: Simplified ceramide-mediated signaling pathway.

Experimental Workflow for Lipidomics

This compound is primarily used as an internal standard in quantitative lipidomics workflows. A typical experimental design is outlined below.

Caption: Workflow for quantitative sphingolipid analysis.

References

An In-depth Technical Guide to the Synthesis of Deuterated Sphinganine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated sphinganine (B43673) analogs, invaluable tools in sphingolipid research. These isotopically labeled molecules serve as crucial internal standards for mass spectrometry-based lipidomics and as probes for nuclear magnetic resonance (NMR) studies to investigate the biophysical properties of cell membranes. This document details various synthetic strategies, experimental protocols, and quantitative data to facilitate the production and application of these essential research compounds.

Core Synthetic Strategies

The synthesis of deuterated sphinganine analogs can be achieved through several strategic approaches, allowing for the specific placement of deuterium (B1214612) atoms at various positions along the sphingoid backbone. The primary methods include:

-

Horner-Wadsworth-Emmons (HWE) Reaction: This olefination reaction is a cornerstone for constructing the sphingoid backbone and offers a versatile platform for introducing deuterium. By using deuterated aldehydes or β-ketophosphonates, deuterium can be incorporated at specific sites. For instance, deuteration at C4 and C5 can be achieved through a hydrogen-deuterium exchange of a β-ketophosphonate intermediate.[1]

-

Reduction of Carbonyl Groups: The stereoselective reduction of a ketone, particularly at the C3 position of a 3-keto-sphinganine precursor, is a common and effective method for introducing a deuterium atom at this position. Sodium borodeuteride (NaBD₄) is the reagent of choice for this transformation.

-

Catalytic Deuteration: The saturation of a double bond within a sphingoid precursor using deuterium gas (D₂) in the presence of a catalyst, such as palladium on carbon (Pd/C), is another effective method for introducing deuterium atoms.[2]

-

Deuteration of the Primary Alcohol: The C1 position can be deuterated by oxidizing the primary alcohol of a protected sphinganine derivative to an aldehyde, followed by reduction with sodium borodeuteride.[3]

-

Use of Deuterated Precursors: Incorporating deuterium can also be achieved by starting the synthesis with commercially available deuterated building blocks, such as deuterated L-serine or deuterated fatty acids.[4]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic routes for deuterated sphinganine and sphingosine (B13886) analogs, providing a comparative overview of their efficiencies.

Table 1: Synthesis of Deuterated Sphingosine Analogs

| Deuterated Positions | Starting Material | Key Reagents | Yield (%) | Isotopic Enrichment (%) | Reference |

| C3, C4, C5 | N-Boc-L-serine methyl ester, 1-Deuteriomyristaldehyde | Horner-Wadsworth-Emmons reagent, NaBD₄, CeCl₃ | Not specified | ~95% for 3-deuterio | [1] |

| C1 | erythro-D-sphinganine | Pyridinium (B92312) chlorochromate (PCC), NaB²H₄ | 11 | min. 84 | [3] |

| C14, C15 | ω-bromo-truncated deoxysphingosine | 10% Pd/C, d-acetic acid, D₂ | 81 | Not specified | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of deuterated sphinganine analogs.

Protocol 1: Synthesis of 3,4,5-Trideuterio-D-erythro-sphingosine via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from the work of Byun and Bittman (2010).[1]

1. Preparation of 1-Deuteriotetradecanal:

- Reduce methyl myristate with lithium aluminum deuteride (B1239839) in diethyl ether to yield α,α-dideuteromyristyl alcohol.

- Oxidize the resulting deuterated alcohol with pyridinium chlorochromate (PCC) in dichloromethane (B109758) to afford 1-deuteriotetradecanal.

2. Preparation of Dideutero-β-ketophosphonate:

- Start with N-Boc-L-serine methyl ester.

- Perform a hydrogen-deuterium exchange reaction on the corresponding β-ketophosphonate intermediate using ND₄Cl in D₂O/tetrahydrofuran (B95107). This incorporates deuterium at the C4 position of the final product.

3. Horner-Wadsworth-Emmons Olefination:

- React the 1-deuteriotetradecanal with the dideutero-β-ketophosphonate in the presence of a suitable base (e.g., sodium hydride) in tetrahydrofuran to yield the α,β-unsaturated enone precursor.

4. Stereoselective Reduction:

- Reduce the enone with sodium borodeuteride in the presence of cerium(III) chloride heptahydrate in a mixture of THF and deuterated methanol (B129727) (CD₃OD) at room temperature. This step introduces deuterium at the C3 position and establishes the erythro stereochemistry.

5. Deprotection:

- Remove the N-Boc protecting group using 3M HCl in THF at elevated temperature to yield 3,4,5-trideuterio-D-erythro-sphingosine hydrochloride.

6. Purification:

- Purify intermediates and the final product using silica (B1680970) gel column chromatography with appropriate solvent systems (e.g., hexane/ethyl acetate (B1210297) gradients).

Protocol 2: Synthesis of [1-²H₁]erythro-D-Sphinganine

This protocol is based on the method described by Crossman and Hirschberg (1984).[3]

1. Protection of Sphinganine:

- Start with natural erythro-D-sphinganine.

- Selectively protect the amino and C3-hydroxyl groups. For example, acetylate the amino group and benzoylate the C3-hydroxyl group to yield 2-acetamido-3-O-benzoyloctadecan-1-ol.

2. Oxidation of the Primary Alcohol:

- Oxidize the C1 primary alcohol to an aldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.

3. Deuteride Reduction:

- Reduce the resulting aldehyde with sodium borodeuteride (NaB²H₄) in a suitable solvent like ethanol (B145695) to introduce the deuterium atom at the C1 position.

4. Deprotection:

- Hydrolyze the protecting groups (acetate and benzoate) under basic or acidic conditions to yield [1-²H₁]erythro-D-sphinganine.

5. Purification:

- Purify the intermediates and the final product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway: De Novo Sphingolipid Biosynthesis

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine. Sphinganine then serves as the central backbone for the synthesis of ceramides (B1148491) and subsequently more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. Deuterated sphinganine analogs are used to trace the flux through this pathway.

Caption: De novo sphingolipid synthesis pathway, a key metabolic route.

Experimental Workflow: Synthesis and Analysis of Deuterated Sphinganine Analogs

The general workflow for the synthesis and subsequent analysis of deuterated sphinganine analogs involves several key stages, from the chemical synthesis and purification to the final application in metabolic studies using mass spectrometry.

Caption: General workflow for synthesis and analysis of deuterated sphinganine.

Logical Relationship: Key Synthetic Reactions for Deuteration

This diagram illustrates the relationship between the desired deuteration position and the primary synthetic reaction employed to achieve it.

Caption: Key reactions for site-specific deuteration of sphinganine.

References

The Role of N-Tridecanoyl-D-erythro-sphinganine-d7 in Advanced Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of N-Tridecanoyl-D-erythro-sphinganine-d7, a key deuterated internal standard, and its critical role in the quantitative analysis of ceramides (B1148491) and other sphingolipids within the field of lipidomics. As the study of lipids continues to unveil their complex involvement in cellular processes and disease pathogenesis, the need for precise and accurate quantification of these molecules has become paramount. This document details the application of this compound in mass spectrometry-based lipidomics, provides comprehensive experimental methodologies, and illustrates its utility in deciphering complex biological signaling pathways.

Introduction to this compound

This compound is a synthetic, stable isotope-labeled analog of the naturally occurring N-tridecanoyl-D-erythro-sphinganine. The incorporation of seven deuterium (B1214612) atoms into its structure imparts a mass shift that allows it to be distinguished from its endogenous counterparts by mass spectrometry, while maintaining nearly identical chemical and physical properties. This makes it an ideal internal standard for the accurate quantification of ceramides in complex biological matrices.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₃₁H₅₆D₇NO₃ |

| Molecular Weight | 504.88 g/mol |

| Isotopic Purity | Typically ≥98% |

| Synonyms | Cer(d18:0/13:0)-d7, N-(Tridecanoyl-d7)-D-erythro-dihydrosphingosine |

Core Application: An Internal Standard in Quantitative Lipidomics

The primary and most critical role of this compound is to serve as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics. Its addition to a sample at a known concentration prior to lipid extraction and analysis allows for the correction of variability that can occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative accuracy in mass spectrometry.

The quantification of endogenous ceramides is achieved by comparing the peak area of the analyte to the peak area of the deuterated internal standard. This ratio is then used to determine the concentration of the analyte based on a calibration curve constructed using known concentrations of the non-labeled standard.

Experimental Protocol: Quantitative Analysis of Ceramides by LC-MS/MS

The following is a representative, detailed protocol for the quantification of ceramides in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard. This protocol is a composite of best practices and should be optimized for specific instrumentation and sample types.

Materials and Reagents

-

Solvents: LC-MS grade methanol, chloroform, acetonitrile, isopropanol, and water.

-

Reagents: Formic acid, ammonium (B1175870) formate (B1220265).

-

Internal Standard: this compound.

-

Calibration Standards: A series of non-labeled ceramide standards with varying acyl chain lengths (e.g., C14:0, C16:0, C18:0, C24:0, C24:1).

-

Biological Matrix: Plasma, serum, cell pellets, or tissue homogenates.

Sample Preparation: Lipid Extraction

-

Thaw Samples: Thaw biological samples on ice.

-

Spike with Internal Standard: To 100 µL of sample, add a known amount of this compound (e.g., 20 µL of a 1 µg/mL solution in methanol).

-

Protein Precipitation and Lipid Extraction (Bligh & Dyer Method):

-

Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

-

Add 125 µL of chloroform. Vortex for 30 seconds.

-

Add 125 µL of water. Vortex for 30 seconds.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

-

-

Collect Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass syringe.

-

Dry and Reconstitute: Dry the collected organic phase under a gentle stream of nitrogen gas. Reconstitute the lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile:isopropanol:water, 65:30:5, v/v/v).

Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 30 2.0 40 12.0 99 15.0 99 15.1 30 | 20.0 | 30 |

-

Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Key Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: The specific precursor and product ion transitions must be optimized for each ceramide species and the internal standard. For this compound, a common precursor ion would be its [M+H]⁺ adduct. The product ion would typically result from the neutral loss of a water molecule or fragmentation of the acyl chain.

Table of Representative MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound (Internal Standard) | 505.9 | 264.3 | 25 |

| Cer(d18:1/16:0) | 538.5 | 264.3 | 25 |

| Cer(d18:1/18:0) | 566.6 | 264.3 | 25 |

| Cer(d18:1/24:0) | 650.7 | 264.3 | 30 |

| Cer(d18:1/24:1) | 648.7 | 264.3 | 30 |

Note: The exact m/z values and collision energies should be determined empirically on the specific mass spectrometer being used.

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the endogenous ceramides and the this compound internal standard.

-

Calculate Ratios: Determine the ratio of the peak area of each endogenous ceramide to the peak area of the internal standard.

-

Construct Calibration Curve: Prepare a series of calibration standards with known concentrations of non-labeled ceramides and a fixed concentration of the internal standard. Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte. Perform a linear regression to obtain the calibration curve.

-

Quantify Unknowns: Use the equation of the calibration curve to calculate the concentration of each ceramide in the unknown samples based on their measured peak area ratios.

Visualization of Workflows and Pathways

To better illustrate the experimental process and the biological context of ceramide analysis, the following diagrams are provided.

Experimental workflow for ceramide quantification.

Ceramide's Role in Signaling Pathways

The accurate quantification of ceramides is crucial for understanding their roles in various signaling pathways. This compound enables researchers to precisely measure changes in ceramide levels in response to different stimuli or in various disease states.

Sphingolipid Metabolism:

Ceramide is a central hub in sphingolipid metabolism, participating in both anabolic and catabolic pathways.

Simplified sphingolipid metabolism pathway.

Ceramide-Mediated Apoptosis:

An accumulation of intracellular ceramide is a well-established trigger for programmed cell death, or apoptosis.

Ceramide's role in the intrinsic apoptosis pathway.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in lipidomics. Its use as an internal standard provides the necessary accuracy and precision for the quantification of ceramides, enabling a deeper understanding of their roles in health and disease. The detailed methodologies and pathway visualizations provided in this guide serve as a comprehensive resource for the application of this critical reagent in cutting-edge lipid research. As the field of lipidomics continues to evolve, the principles of robust quantification, exemplified by the use of deuterated standards like this compound, will remain fundamental to the discovery of novel biomarkers and therapeutic targets.

An In-depth Technical Guide on the Metabolism of N-Tridecanoyl-D-erythro-sphinganine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of N-Tridecanoyl-D-erythro-sphinganine-d7 metabolism. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its metabolic fate, the experimental protocols for its analysis, and its role in cellular signaling pathways.

Introduction

This compound is a deuterated form of N-Tridecanoyl-D-erythro-sphinganine, a medium-chain ceramide. Ceramides (B1148491) are a class of bioactive sphingolipids that are central to cellular structure and signaling. They are implicated in a wide array of cellular processes, including apoptosis, cell cycle regulation, and inflammatory responses.[1][2] The use of stable isotope-labeled internal standards, such as this compound, is critical for accurate and precise quantification of endogenous ceramides in biological samples, correcting for variability during sample preparation and analysis.[1] Understanding the metabolism of this specific ceramide is crucial for elucidating its physiological and pathological roles.

Metabolic Pathways of N-Tridecanoyl-D-erythro-sphinganine

N-Tridecanoyl-D-erythro-sphinganine, as a ceramide, is metabolized through several key pathways within the cell. The primary metabolic routes include its potential conversion to other sphingolipids or its degradation.

1. De Novo Synthesis Pathway (Analogous Incorporation): While N-Tridecanoyl-D-erythro-sphinganine is often introduced exogenously for studies, its metabolism can be viewed in the context of the de novo synthesis pathway of ceramides. This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through several enzymatic steps to form dihydroceramide. Dihydroceramide is then desaturated to form ceramide. Exogenously supplied N-Tridecanoyl-D-erythro-sphinganine can be acted upon by various enzymes in this and other pathways.

2. Conversion to Complex Sphingolipids: N-Tridecanoyl-D-erythro-sphinganine can serve as a substrate for the synthesis of more complex sphingolipids. For instance, it can be glycosylated by glucosylceramide synthase to form glucosylceramide or have a phosphocholine (B91661) headgroup added by sphingomyelin (B164518) synthase to form sphingomyelin.

3. Degradation by Ceramidase: Ceramides are degraded by ceramidases, which hydrolyze the amide bond to release sphingosine (B13886) (or sphinganine (B43673) in this case) and a fatty acid (tridecanoic acid). The resulting sphinganine can be recycled to form other ceramides or be phosphorylated to sphinganine-1-phosphate, another important signaling molecule.

4. Phosphorylation by Ceramide Kinase: Ceramide can be phosphorylated by ceramide kinase to form ceramide-1-phosphate, a bioactive lipid involved in inflammatory responses and cell survival.

Below is a diagram illustrating the central metabolic pathways for N-Tridecanoyl-D-erythro-sphinganine.

Quantitative Analysis of this compound Metabolism

The quantification of this compound and its metabolites is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard allows for accurate correction of matrix effects and variations in sample processing.

Table 1: Representative Quantitative Data of Ceramide Species in a Cellular Model

While specific quantitative data for the metabolism of this compound is proprietary to individual studies, the following table illustrates the typical distribution of ceramide fatty acids in dendritic cells, providing a reference for the expected relative abundance of different ceramide species.[3]

| Fatty Acid Species | Concentration (nmol/10^6 cells) | Percentage of Total |

| C10:0 | 0.15 ± 0.09 | 1.0% |

| C12:0 | 0.22 ± 0.13 | 1.5% |

| C14:0 | 0.45 ± 0.27 | 3.0% |

| C16:0 | 3.47 ± 1.54 | 23.3% |

| C18:0 | 1.19 ± 0.53 | 8.0% |

| C18:1 | 7.73 ± 6.52 | 51.9% |

| C20:0 | 0.30 ± 0.18 | 2.0% |

| C22:0 | 0.45 ± 0.27 | 3.0% |

| C24:0 | 0.90 ± 0.54 | 6.0% |

| Total | 14.88 ± 8.98 | 100% |

Data adapted from a study on murine dendritic cells and serves as an illustrative example.[3]

Experimental Protocols

Lipid Extraction from Biological Samples

A robust lipid extraction method is crucial for the accurate quantification of ceramides. The following is a generalized protocol based on the widely used Bligh and Dyer method.

Materials:

-

Biological sample (e.g., cell pellet, tissue homogenate)

-

Chloroform (B151607) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Phosphate-buffered saline (PBS), cold

-

Internal Standard: this compound solution of known concentration

Procedure:

-

Sample Homogenization: Homogenize the tissue sample (e.g., 100 mg) in 1 mL of cold PBS. For cell pellets, resuspend in an appropriate volume of PBS.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate. The final concentration should fall within the linear range of the calibration curve.

-

Solvent Addition: To the homogenate, add chloroform and methanol in a ratio that results in a single-phase mixture of chloroform:methanol:water (typically 1:2:0.8, v/v/v, including the aqueous volume of the sample).

-

Vortexing and Incubation: Vortex the mixture vigorously for 2 minutes and incubate at room temperature for 20-30 minutes to ensure complete lipid extraction.

-

Phase Separation: Induce phase separation by adding chloroform and water, bringing the final ratio to approximately 2:2:1.8 (chloroform:methanol:water). Vortex again and centrifuge at a low speed (e.g., 2000 x g) for 10 minutes.

-

Lipid Phase Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a known volume of an appropriate solvent for LC-MS/MS analysis (e.g., methanol or a mixture of acetonitrile/isopropanol).

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer.

Table 2: Typical LC-MS/MS Parameters for Ceramide Analysis

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Gradient | A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute ceramides of varying chain lengths. |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Example) | For a C13 ceramide, the transition would be from the precursor ion [M+H]+ to a characteristic product ion, often corresponding to the sphingoid base after loss of the fatty acyl chain and water (e.g., m/z 266 for the sphinganine backbone). |

Signaling Pathways Involving Medium-Chain Ceramides

Medium-chain ceramides, such as N-Tridecanoyl-D-erythro-sphinganine, are known to be potent inducers of apoptosis (programmed cell death).[4][5] The signaling cascade initiated by these ceramides often involves the activation of specific stress-activated protein kinases and the caspase cascade.

Ceramide-Induced Apoptosis: Exogenously added cell-permeable ceramides can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In many cell types, ceramide-induced apoptosis is linked to the activation of the c-Jun N-terminal kinase (JNK) pathway and the subsequent activation of caspases.[4][6]

Key Steps in Ceramide-Induced Apoptosis:

-

JNK Activation: Ceramide activates the JNK signaling cascade.

-

c-Jun Phosphorylation: Activated JNK phosphorylates the transcription factor c-Jun, leading to changes in gene expression that favor apoptosis.

-

Caspase Activation: Ceramide can lead to the activation of initiator caspases, such as caspase-8 (in the extrinsic pathway) or caspase-9 (in the intrinsic pathway).[4][7] These, in turn, activate effector caspases like caspase-3.

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.

Below is a diagram of a simplified signaling pathway for ceramide-induced apoptosis.

Conclusion

This compound is an invaluable tool for the quantitative analysis of medium-chain ceramides in various biological systems. Its metabolism is intricately linked to the broader sphingolipid network, influencing the levels of other bioactive lipids. Understanding its metabolic fate and the signaling pathways it modulates, particularly in the context of apoptosis, is essential for researchers in the fields of lipidomics, cell biology, and drug development. The detailed experimental protocols provided herein offer a solid foundation for the accurate and reproducible investigation of this important molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Current methods for the identification and quantitation of ceramides: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Tridecanoyl-D-erythro-sphinganine-d7 as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N-Tridecanoyl-D-erythro-sphinganine-d7 as a metabolic tracer to investigate ceramide metabolism. This deuterated analog of a dihydroceramide (B1258172) serves as a powerful tool in lipidomics to dissect the complex pathways of sphingolipid synthesis and turnover. Its stable isotope label allows for precise tracking and quantification of its metabolic fate within cellular and in vivo systems using mass spectrometry.

Introduction to Ceramide Metabolism and the Role of Tracers

Ceramides (B1148491) are a class of bioactive lipids that are central to the metabolism of sphingolipids. They are not only structural components of cellular membranes but also act as signaling molecules involved in a myriad of cellular processes, including apoptosis, cell proliferation, and inflammation. The dysregulation of ceramide metabolism has been implicated in numerous diseases, such as insulin (B600854) resistance, cardiovascular disease, and cancer.

Understanding the dynamics of ceramide synthesis and catabolism is crucial for elucidating disease mechanisms and developing novel therapeutic strategies. Stable isotope-labeled metabolic tracers, such as this compound, are invaluable tools for these investigations. By introducing a "heavy" version of a metabolic precursor, researchers can trace its incorporation into downstream metabolites, thereby quantifying the flux through specific metabolic pathways.

This compound is a synthetic dihydroceramide containing a D-erythro-sphinganine backbone with seven deuterium (B1214612) atoms. This isotopic labeling makes it distinguishable from its endogenous, non-labeled counterparts by mass spectrometry, allowing for the precise measurement of its conversion to other sphingolipids.

Core Metabolic Pathways of Ceramide Metabolism

Ceramide metabolism can be broadly divided into three main pathways: the de novo synthesis pathway, the salvage pathway, and the sphingomyelin (B164518) hydrolysis pathway.

-

De Novo Synthesis: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. This is followed by a reduction to sphinganine (B43673) (dihydrosphingosine), which is then acylated by one of six ceramide synthases (CerS) to form dihydroceramides. The final step in the ER is the desaturation of dihydroceramide to ceramide by dihydroceramide desaturase.

-

Salvage Pathway: This pathway involves the recycling of complex sphingolipids back to ceramide. Sphingosine, derived from the breakdown of complex sphingolipids in the lysosomes, can be re-acylated by ceramide synthases to form ceramide.

-

Sphingomyelin Hydrolysis Pathway: Sphingomyelin, a major component of cell membranes, can be hydrolyzed by sphingomyelinases to generate ceramide and phosphocholine. This pathway is a rapid mechanism for increasing cellular ceramide levels in response to various stimuli.

Below is a diagram illustrating the central role of ceramide in these metabolic pathways.

Synthesis of this compound

The synthesis of this compound involves the N-acylation of commercially available D-erythro-sphinganine-d7 with tridecanoic acid. The deuterium atoms are located on the terminal methyl and adjacent methylene (B1212753) groups of the sphinganine backbone.

Materials:

-

D-erythro-sphinganine-d7 (commercially available)

-

Tridecanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Pyridine (B92270), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Protocol:

-

Activation of Tridecanoic Acid: In a round-bottom flask, dissolve tridecanoic acid (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). Add DCC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution. Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

N-acylation Reaction: Dissolve D-erythro-sphinganine-d7 (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine (e.g., 4:1 v/v). Add this solution dropwise to the activated tridecanoic acid mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform (B151607):methanol (B129727) 9:1 v/v). The product, this compound, will have a higher Rf value than the starting sphinganine-d7.

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (B1210297) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (to verify the correct mass and deuterium incorporation) and NMR spectroscopy.

Experimental Protocols for Metabolic Tracing

The following is a generalized protocol for a metabolic tracing experiment in cultured cells using this compound. This protocol can be adapted for different cell types and experimental questions.

Materials:

-

Cultured mammalian cells (e.g., HEK293T, HeLa, or a cell line relevant to the research question)

-

Complete cell culture medium

-

This compound

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate-buffered saline (PBS)

-

Solvents for lipid extraction (e.g., methanol, chloroform, water)

-

Internal standards for mass spectrometry (e.g., a cocktail of non-deuterated ceramide species of different chain lengths)

Protocol:

-

Cell Culture and Treatment:

-

Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to a desired confluency (e.g., 80-90%).

-

Prepare a stock solution of this compound complexed to BSA. Briefly, dissolve the tracer in a small amount of ethanol (B145695) and then add it to a warm solution of fatty acid-free BSA in serum-free medium with vigorous vortexing.

-

Remove the culture medium from the cells and replace it with fresh medium containing the this compound/BSA complex at a final concentration of 1-10 µM.

-

Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the metabolic fate of the tracer.

-

-

Sample Collection and Lipid Extraction:

-

At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add a mixture of ice-cold methanol and water to the cells to quench metabolism.

-

Scrape the cells and collect the cell lysate.

-

Perform a Bligh-Dyer or a similar lipid extraction method. Add chloroform to the lysate to create a biphasic system. Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography (e.g., methanol/chloroform 1:1 v/v).

-

Add a known amount of internal standard cocktail to each sample for quantification.

-

Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a C18 or a similar reverse-phase column for the separation of different sphingolipid species.

-

Set up the mass spectrometer to operate in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the deuterated tracer and its metabolites. The MRM transitions will be based on the precursor and characteristic fragment ions of each analyte.

-

Experimental Workflow Diagram:

Data Presentation and Analysis

The data obtained from the LC-MS/MS analysis will consist of the peak areas of the deuterated tracer and its downstream metabolites at different time points. By normalizing these peak areas to the internal standards, the relative or absolute amounts of each lipid species can be determined.

Table 1: Representative Quantitative Data from a Metabolic Tracing Experiment

| Time (hours) | This compound (pmol/10^6 cells) | N-Tridecanoyl-D-erythro-ceramide-d7 (pmol/10^6 cells) | N-Tridecanoyl-d7-Sphingomyelin (pmol/10^6 cells) |

| 0 | 105.2 ± 8.1 | 2.1 ± 0.3 | < LOD |

| 1 | 85.6 ± 6.5 | 15.8 ± 1.2 | 3.4 ± 0.5 |

| 4 | 52.3 ± 4.7 | 38.9 ± 3.1 | 12.7 ± 1.1 |

| 8 | 25.1 ± 2.9 | 45.2 ± 3.8 | 25.9 ± 2.3 |

| 24 | 8.7 ± 1.1 | 35.8 ± 2.9 | 48.6 ± 4.2 |

Data are presented as mean ± standard deviation (n=3). LOD: Limit of Detection.

This data can be used to calculate the rate of conversion of the tracer into its metabolites, providing a quantitative measure of the flux through the ceramide synthesis and downstream pathways.

Metabolic Fate of the Tracer:

The primary metabolic fate of this compound is its desaturation to form N-Tridecanoyl-D-erythro-ceramide-d7. This deuterated ceramide can then be further metabolized to more complex sphingolipids, such as sphingomyelin-d7 and glucosylceramide-d7.

Conclusion

This compound is a valuable tool for researchers investigating the intricate pathways of ceramide metabolism. Its use as a metabolic tracer, coupled with the sensitivity and specificity of LC-MS/MS, allows for the quantitative analysis of sphingolipid flux in various biological systems. The protocols and data presented in this guide provide a framework for designing and conducting experiments to gain deeper insights into the role of ceramides in health and disease, and to evaluate the efficacy of potential therapeutic interventions targeting sphingolipid metabolism. This approach is highly relevant for academic researchers, as well as for professionals in the pharmaceutical industry engaged in drug discovery and development.

An In-Depth Technical Guide on the Biological Function of N-Acyl Sphinganines

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl sphinganines, also known as dihydroceramides, are pivotal intermediates in the de novo biosynthesis of ceramides (B1148491) and other complex sphingolipids. Historically considered biologically inert precursors, recent research has unveiled their significant roles as bioactive molecules in a multitude of cellular processes. This technical guide provides a comprehensive overview of the biological functions of N-acyl sphinganines, with a particular focus on their involvement in signaling pathways that regulate apoptosis and autophagy. We present quantitative data on their cellular levels and enzymatic regulation, detailed experimental protocols for their study, and visual representations of their molecular interactions to facilitate a deeper understanding of their physiological and pathological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of lipid biology, cell signaling, and therapeutic development.

Introduction

Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules. The central hub of sphingolipid metabolism is ceramide, a molecule implicated in a wide array of cellular responses, including proliferation, differentiation, senescence, and apoptosis. N-acyl sphinganines are the immediate precursors to ceramides in the de novo synthesis pathway, differing only by the absence of a C4-C5 trans-double bond in the sphingoid backbone. This structural difference has profound implications for their biological activity. This guide will delve into the multifaceted functions of N-acyl sphinganines, moving beyond their classical role as mere intermediates to highlight their active participation in cellular signaling and disease pathogenesis.

The Central Role of N-Acyl Sphinganines in Sphingolipid Metabolism

The primary biological function of N-acyl sphinganines is to serve as substrates for the synthesis of ceramides and more complex sphingolipids. This process is tightly regulated by a series of enzymatic reactions primarily occurring in the endoplasmic reticulum (ER).

De Novo Synthesis Pathway

The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine. This is then reduced to sphinganine (B43673) (dihydrosphingosine). The key step in the formation of N-acyl sphinganines is the N-acylation of sphinganine by a family of six ceramide synthases (CerS1-6). Each CerS exhibits specificity for fatty acyl-CoAs of particular chain lengths, leading to the production of a diverse pool of N-acyl sphinganines. Finally, the enzyme dihydroceramide (B1258172) desaturase 1 (DES1) introduces a double bond into the sphinganine backbone to form ceramide.

Figure 1: De Novo Sphingolipid Biosynthesis Pathway.

Enzymatic Regulation

The cellular levels of N-acyl sphinganines are tightly controlled by the activity of ceramide synthases and dihydroceramide desaturase. The substrate specificity of the six mammalian CerS isoforms is a critical determinant of the acyl chain composition of the resulting N-acyl sphinganines and, consequently, their biological effects.

Table 1: Fatty Acyl-CoA Specificity of Mammalian Ceramide Synthases (CerS)

| Ceramide Synthase | Primary Fatty Acyl-CoA Specificity |

| CerS1 | C18:0 |

| CerS2 | C20:0, C22:0, C24:0, C24:1 |

| CerS3 | C26:0 and longer |

| CerS4 | C18:0, C20:0 |

| CerS5 | C16:0 |

| CerS6 | C14:0, C16:0 |

Dihydroceramide desaturase (DES1) is another key regulatory point. Its inhibition leads to the accumulation of N-acyl sphinganines and a depletion of ceramides, a state that has been shown to induce distinct cellular responses.

Table 2: Kinetic Parameters of Dihydroceramide Desaturase 1 (DES1)

| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |

| C8-Dihydroceramide | 340 | Not Reported |

| NADH | 120 | Not Reported |

Note: Data obtained from in vitro assays using rat liver microsomes.[1]

Biological Functions of N-Acyl Sphinganines in Cellular Signaling

Emerging evidence demonstrates that N-acyl sphinganines are not merely passive intermediates but are active participants in cellular signaling, particularly in the regulation of autophagy and apoptosis.

Autophagy

Autophagy is a cellular catabolic process that involves the degradation of cellular components via lysosomes. N-acyl sphinganine accumulation has been shown to be a potent inducer of autophagy in various cell types. The proposed mechanism involves the induction of endoplasmic reticulum (ER) stress, which in turn activates signaling pathways that initiate the formation of autophagosomes. The conversion of LC3-I to LC3-II is a hallmark of autophagy induction.

Figure 2: N-Acyl Sphinganine-Induced Autophagy Pathway.

Studies have shown that treatment of cancer cells with 3-ketosphinganine leads to the accumulation of dihydrosphingolipids and the induction of autophagy.[2] This suggests that the flux through the de novo sphingolipid pathway is a critical regulator of this process.

Apoptosis

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis and development. While ceramides are well-established pro-apoptotic molecules, the role of N-acyl sphinganines is more complex. Accumulation of N-acyl sphinganines has been shown to inhibit ceramide-induced apoptosis by preventing the formation of ceramide channels in the mitochondrial outer membrane.[3][4] This highlights the importance of the ceramide-to-dihydroceramide ratio in determining cell fate.

However, under certain conditions, the accumulation of specific N-acyl sphinganines can contribute to apoptosis. For instance, in palmitic acid-induced apoptosis in HepG2 cells, the conversion of dihydroceramide to ceramide by DES1 is a key step in activating the caspase cascade.[5]

Figure 3: Role of N-Acyl Sphinganine in Apoptosis Regulation.

N-Acyl Sphinganines in Disease

The dysregulation of N-acyl sphinganine metabolism has been implicated in a variety of diseases, including cancer and neurodegenerative disorders.

Cancer

In cancer, the role of N-acyl sphinganines is multifaceted. Increased levels of certain N-acyl sphinganines have been observed in breast cancer tissue compared to normal tissue.[6] For example, C16:0-, C24:1-, and C24:0-ceramides (and by extension their dihydroceramide precursors) were significantly elevated in malignant tumors.[6] The accumulation of dihydroceramides in response to some chemotherapeutic agents can induce autophagy, which can either promote cancer cell survival or contribute to cell death, depending on the cellular context.[7][8]

Table 3: Ceramide Levels in Breast Cancer Tissue

| Ceramide Species | Normal Tissue (pmol/mg) | Malignant Tumor (pmol/mg) | Fold Increase (Malignant vs. Normal) |

| C16:0-Cer | ~0.65 | ~9.4 | ~14.5 |

| C18:0-Cer | ~0.54 | ~2.8 | ~5.2 |

| C20:0-Cer | ~0.5 | ~2.8 | ~5.6 |

| C24:1-Cer | ~0.47 | ~2.8 | ~5.9 |

| C24:0-Cer | ~0.33 | ~3.5 | ~10.7 |

| Total Ceramide | ~2.5 | ~21.3 | ~8.5 |

Data adapted from Schiffmann et al., 2009. Note that dihydroceramide levels often parallel ceramide levels, especially when CerS activity is upregulated.[6]

Neurodegenerative Diseases

In neurodegenerative diseases such as Alzheimer's disease, alterations in sphingolipid metabolism are a common feature. Studies have shown elevated levels of ceramides in the brains of Alzheimer's patients.[9] While direct quantitative data for N-acyl sphinganines in these conditions is still emerging, it is plausible that their levels are also altered, contributing to the overall pathology.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of N-acyl sphinganines.

In Vitro Ceramide Synthase Assay using NBD-Sphinganine

This assay measures the activity of ceramide synthases by monitoring the formation of a fluorescent N-acyl sphinganine product.

Materials:

-

Cell or tissue homogenates

-

Reaction buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA

-

NBD-sphinganine (fluorescent substrate)

-

Fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA)

-

Methanol

-

Chloroform

-

Solid Phase Extraction (SPE) C18 columns

Procedure:

-

Prepare cell or tissue homogenates in lysis buffer and determine protein concentration.

-

Set up the reaction mixture in a final volume of 100 µL containing reaction buffer, 10 µM NBD-sphinganine, and 50 µM fatty acyl-CoA.

-

Initiate the reaction by adding 50 µg of homogenate protein.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding methanol.

-

Separate the fluorescent product (NBD-N-acyl sphinganine) from the unreacted substrate using SPE C18 chromatography.[1][10][11]

-

Elute the product and quantify the fluorescence using a plate reader or HPLC with a fluorescence detector.

Figure 4: Workflow for In Vitro Ceramide Synthase Assay.

Quantification of N-Acyl Sphinganines by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of various N-acyl sphinganine species.

Materials:

-

Tissue or cell samples

-

Internal standards (e.g., C17-dihydroceramide)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

Procedure:

-

Homogenize tissue or lyse cells in the presence of an internal standard.

-

Perform lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

-

Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

-

Separate the different N-acyl sphinganine species using a suitable liquid chromatography column (e.g., C18 reversed-phase).

-

Detect and quantify the individual species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[6][12][13]

Figure 5: Workflow for LC-MS/MS Quantification of N-Acyl Sphinganines.

Conclusion and Future Directions

N-acyl sphinganines have emerged from the shadow of their well-known ceramide counterparts to be recognized as critical bioactive lipids in their own right. Their roles in regulating fundamental cellular processes such as autophagy and apoptosis, coupled with their dysregulation in major human diseases, underscore their importance as potential therapeutic targets and diagnostic biomarkers. The continued development of advanced analytical techniques, such as high-resolution mass spectrometry and sophisticated imaging methods, will undoubtedly provide deeper insights into the spatiotemporal dynamics of N-acyl sphinganine metabolism and signaling. Future research should focus on elucidating the precise molecular mechanisms by which different N-acyl sphinganine species exert their specific biological effects and on exploring the therapeutic potential of modulating their levels in various disease contexts. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to navigate the complexities of N-acyl sphinganine biology and to harness this knowledge for the advancement of human health.

References

- 1. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereospecific induction of apoptosis in tumor cells via endogenous C16-ceramide and distinct transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide accumulation precedes caspase-3 activation during apoptosis of A549 human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroceramide hinders ceramide channel formation: Implications on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydroceramide-desaturase-1-mediated caspase 9 activation through ceramide plays a pivotal role in palmitic acid-induced HepG2 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. CGK733-induced LC3 II formation is positively associated with the expression of cyclin-dependent kinase inhibitor p21Waf1/Cip1 through modulation of the AMPK and PERK/CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Quantitative Imprint Mass Spectrometry Imaging of Endogenous Ceramides in Rat Brain Tissue with Kinetic Calibration - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for N-Tridecanoyl-D-erythro-sphinganine-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the certificate of analysis for N-Tridecanoyl-D-erythro-sphinganine-d7, a deuterated analog of a saturated ceramide. This document is intended to assist researchers in understanding the quality control specifications, analytical methodologies, and biochemical context of this stable isotope-labeled lipid standard.

Compound Identification and Specifications

This compound is a high-purity standard essential for research applications, particularly in mass spectrometry-based lipidomics, where it serves as an internal standard for the accurate quantification of endogenous ceramides (B1148491).

Table 1: General Specifications [1]

| Parameter | Specification |

| Product Name | This compound |

| Molecular Formula | C₃₁H₅₆D₇NO₃ |

| Molecular Weight | 504.88 |

| Physical State | Powder |

| Storage | -20°C |

| Lot Number | 6610PGC010 |

| Avanti Lot Number | 330726P-1MG-C-010 |

Analytical Data Summary

The following tables summarize the quantitative data typically presented in a Certificate of Analysis for this compound.

Table 2: Purity and Identity Analysis [1]

| Analysis Method | Specification | Result |

| Physical Examination | White powder, no foreign matter | Pass |

| Thin Layer Chromatography (TLC) | >99% Purity | All Pass |

| Proton NMR | NMR spectrum consistent with structure | Consistent with structure |

| Mass Spectrometry | [M+H]⁺ = 505.88 ± 1 amu | [M+H]⁺ = 505.6 amu |

Experimental Protocols

Detailed methodologies are crucial for interpreting the certificate of analysis and for designing experiments. The following sections outline typical protocols for the key analyses performed.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for assessing the purity of lipid standards.

-

Stationary Phase: Silica (B1680970) gel plate.

-

Mobile Phase: A mixture of Chloroform (B151607) and Methanol (B129727) in a 9:1 ratio is used to develop the plate.[1]

-

Sample Preparation: The powdered standard is dissolved in a suitable organic solvent, such as a chloroform/methanol mixture.

-

Application: The dissolved sample is spotted onto the silica gel plate.

-

Development: The plate is placed in a chromatography chamber containing the mobile phase, allowing the solvent to move up the plate by capillary action, separating the components.

-

Visualization: After development, the plate is dried and visualized using various methods:

-

Ninhydrin spray: Negative result indicates the absence of primary amine groups, which is expected for this N-acylated ceramide.[1]

-

Iodine vapor: A single major spot indicates the presence of a pure lipid.[1]

-

Phosphorus stain: A negative result confirms the absence of phospholipid impurities.[1]

-

Charring: A faint positive result after spraying with a strong acid and heating is characteristic of lipids.[1]

-

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and identity of the compound. A common approach for ceramide analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: The sample is dissolved in an appropriate solvent, often a mixture of methanol and chloroform, and may be spiked with other internal standards if part of a larger analysis.

-

Chromatography:

-

Column: A C18 or similar reversed-phase column is typically used for separation.[2]

-

Mobile Phase: A gradient of solvents, such as water with 0.1% formic acid (Solvent A) and isopropanol (B130326) with 0.1% formic acid (Solvent B), is commonly employed.[2]

-

Flow Rate: A typical flow rate is around 0.6 mL/min.[2]

-

-

Mass Spectrometry:

-

Ionization: Positive-ion electrospray ionization (ESI) is a common method for analyzing ceramides.[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the transition from the precursor ion to a specific product ion.[2][3] For deuterated ceramides, the product ion spectrum is monitored for characteristic fragments.[4]

-

Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is determined. For this compound, the expected m/z is approximately 505.88. The observed result of 505.6 amu is within the acceptable tolerance.[1]

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.

-

Data Acquisition: Standard proton NMR pulse sequences are used.

-

Data Analysis: The resulting spectrum is analyzed for chemical shifts, peak integrations, and coupling patterns. The spectrum is expected to be consistent with the known structure of N-Tridecanoyl-D-erythro-sphinganine, with allowances for the deuterium (B1214612) labeling. Key signals would include those from the long alkyl chains of the sphinganine (B43673) base and the tridecanoyl group, as well as protons near the amide and hydroxyl functionalities. The absence of signals at specific positions would confirm the d7 deuteration.

Signaling Pathways and Experimental Workflows

De Novo Ceramide Synthesis Pathway

N-Tridecanoyl-D-erythro-sphinganine is a saturated ceramide. The general de novo synthesis pathway for ceramides occurs primarily in the endoplasmic reticulum.

Caption: De Novo Ceramide Synthesis Pathway in the Endoplasmic Reticulum.

Analytical Workflow for a Certified Lipid Standard

The following diagram illustrates a typical workflow for the quality control analysis of a certified lipid standard like this compound.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Deuterated Sphingolipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, playing crucial roles in membrane structure and cellular signaling.[1] The introduction of deuterium (B1214612), a stable isotope of hydrogen, into sphingolipid molecules provides a powerful tool for researchers in various fields, particularly in lipidomics and membrane biophysics. Deuterated sphingolipids serve as invaluable internal standards for mass spectrometry, enabling precise quantification of their endogenous counterparts.[2][3] Furthermore, their unique physical properties allow for detailed investigation of lipid behavior in biological membranes using techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This guide provides a comprehensive overview of the physicochemical characteristics of deuterated sphingolipids, detailed experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties of Deuterated Sphingolipids

The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of sphingolipids. These alterations are critical to consider when designing and interpreting experiments.

Impact on Phase Behavior and Membrane Structure

Deuteration of the acyl chains in phospholipids, which serve as a model for sphingolipids, has been shown to decrease the gel-to-fluid phase transition temperature (Tm).[6] This effect is attributed to the slightly shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can influence intermolecular interactions.[7]

Table 1: Effect of Deuteration on Phospholipid Phase Transition Temperature [6]

| Phospholipid | Deuteration Position | Change in Tm (°C) |

| Saturated Phospholipids | Acyl Chains | -4.3 ± 0.1 |

Neutron scattering studies have revealed that chain deuteration also leads to a reduction in the lamellar repeat spacing and overall bilayer thickness.[6] Conversely, deuteration of the lipid headgroup can cause an increase in these parameters.[6]

Table 2: Influence of Deuteration on DOPC Bilayer Structural Parameters at Reduced Hydration [6]

| Deuteration Position | Change in Lamellar Repeat Spacing | Change in Bilayer Thickness |

| Acyl Chains | Decrease | Decrease |

| Headgroup | Increase | Increase |

Solubility and Polarity

While stable isotope-labeled standards are designed to have nearly identical physical properties to their natural counterparts, including solubility, the slight changes in intermolecular forces due to deuteration can lead to minor differences.[3] The polarity of the sphingomyelin-water interface has been shown to be affected by temperature, with the interface becoming less polar above the phase transition temperature, a behavior opposite to that of phosphatidylcholine bilayers.[5]

Experimental Protocols

Synthesis of Deuterated Sphingolipids

The synthesis of deuterated sphingolipids can be achieved through various chemical methods. Below is a generalized protocol for the selective deuteration of the sphingoid backbone.

Protocol 1: Synthesis of 3,4,5-Trideuterio-D-erythro-sphingosine [2]

-

Hydrogen-Deuterium Exchange: Deuteration at the C-4 and C-5 positions of sphingosine (B13886) is achieved via a hydrogen-deuterium exchange reaction of a β-ketophosphonate intermediate. This reaction is catalyzed by ND₄Cl in a D₂O/tetrahydrofuran solvent system.

-

Reduction for C-3 Deuteration: To introduce deuterium at the C-3 position, a sodium borodeuteride reduction of an α,β-enone intermediate is performed in perdeuteromethanol, often in the presence of cerium(III) chloride.

-

Purification: The resulting deuterated sphingosine is purified using standard chromatographic techniques.

Analysis of Deuterated Sphingolipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary technique for the analysis of sphingolipids, with deuterated lipids serving as ideal internal standards.[8][9]

Protocol 2: General Workflow for Sphingolipid Analysis using Deuterated Internal Standards [10][11]

-

Sample Preparation and Spiking: Homogenize the biological sample (e.g., cells, tissue). Add a known amount of the deuterated sphingolipid internal standard cocktail.

-

Lipid Extraction: Perform a lipid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer extraction). The extraction is often biphasic, with the lower organic phase containing the lipids.

-

Sample Derivatization (Optional): Depending on the specific sphingolipid class and analytical method, derivatization may be necessary to improve chromatographic separation or ionization efficiency.

-

LC Separation: Separate the lipid extract using either normal-phase or reverse-phase liquid chromatography. The choice of column and mobile phase depends on the polarity of the sphingolipids of interest.

-

MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in a specific scan mode, such as multiple reaction monitoring (MRM), to detect and quantify the deuterated internal standards and their corresponding endogenous analytes.

-

Quantification: Calculate the concentration of the endogenous sphingolipids by comparing their peak areas to those of the known concentration of the deuterated internal standards.

2H-NMR Spectroscopy of Deuterated Sphingomyelin (B164518) Bilayers

Deuterium NMR (2H-NMR) is a powerful technique to study the structure and dynamics of lipid bilayers.[5]

Protocol 3: 2H-NMR of Deuterated Sphingomyelin in Aligned Bilayers [5][12][13]

-

Sample Preparation: Prepare multilamellar vesicles (MLVs) containing the deuterated sphingomyelin. For studies of aligned bilayers, these MLVs are then deposited on a solid support (e.g., glass plates).

-

Hydration: Hydrate the lipid films in a controlled humidity environment.

-

NMR Acquisition:

-

Data Analysis: The quadrupolar splitting observed in the 2H-NMR spectrum provides information about the order and orientation of the C-D bonds within the lipid molecule, which can be related to the structure and dynamics of the bilayer.

Signaling Pathways Involving Sphingolipids

Deuterated sphingolipids are instrumental in tracing the metabolic flux and elucidating the roles of their endogenous counterparts in various signaling pathways.

De Novo Sphingolipid Synthesis

The de novo synthesis pathway is the primary route for the production of sphingolipids, starting from the condensation of serine and palmitoyl-CoA.[14][15]

Ceramide-Mediated Apoptosis

Ceramide is a well-established second messenger in the induction of apoptosis.[16][17] It can be generated through the hydrolysis of sphingomyelin and can activate downstream signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway.[16][18]

Sphingosine-1-Phosphate (S1P) Signaling

Sphingosine-1-phosphate (S1P) is another critical signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival, by acting on a family of G protein-coupled receptors (S1PRs).[19][20][21]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying sphingolipid metabolism using deuterated precursors.

Conclusion

Deuterated sphingolipids are indispensable tools in modern biological research. Their unique physicochemical properties provide researchers with the means to accurately quantify sphingolipid species, investigate membrane dynamics, and trace metabolic pathways. A thorough understanding of the subtle effects of deuteration on the physical and chemical behavior of these lipids is essential for the robust design and interpretation of experiments. The protocols and pathway diagrams provided in this guide serve as a foundational resource for scientists and professionals working in the dynamic field of sphingolipid research and drug development.

References

- 1. Effects of ceramide on apoptosis, proteoglycan degradation, and matrix metalloproteinase expression in rabbit articular cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective deuterium labeling of the sphingoid backbone: facile syntheses of 3,4,5-trideuterio-d-erythro-sphingosine and 3-deuterio-d-erythro-sphingomyelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. lipid.phys.cmu.edu [lipid.phys.cmu.edu]

- 5. Hydration and lateral organization in phospholipid bilayers containing sphingomyelin: a 2H-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 9. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

- 11. lipidmaps.org [lipidmaps.org]

- 12. cdn.dal.ca [cdn.dal.ca]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of death receptor signaling and apoptosis by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Sphingosine-1-phosphate signaling: unraveling its role as a drug target against infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Tridecanoyl-D-erythro-sphinganine-d7 for Sphingolipid Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-Tridecanoyl-D-erythro-sphinganine-d7 as a stable isotope-labeled internal standard for the quantitative analysis of sphingolipids. This document details the central role of this tool in dissecting the complex sphingolipid metabolic network, offers detailed experimental protocols, and presents quantitative data to illustrate its utility in research and drug development.

Introduction to Sphingolipid Metabolism and the Role of Isotope-Labeled Standards

Sphingolipids are a class of bioactive lipids that are integral components of cellular membranes and serve as critical signaling molecules in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The metabolic pathways of sphingolipids are complex and interconnected, primarily consisting of the de novo synthesis pathway and the salvage pathway. Given the pivotal role of sphingolipids in cellular function and disease, accurate quantification of individual sphingolipid species is paramount for understanding their physiological and pathological roles.

Mass spectrometry coupled with liquid chromatography (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of sphingolipids. The accuracy of this quantification relies heavily on the use of appropriate internal standards. Stable isotope-labeled standards, such as this compound, are ideal for this purpose. These molecules are chemically identical to their endogenous counterparts but are heavier due to the incorporation of deuterium (B1214612) atoms. This mass difference allows them to be distinguished by the mass spectrometer, enabling them to be used to correct for variations in sample extraction, processing, and instrument response, thereby ensuring precise and accurate quantification of the target analytes.

This compound: A Tool for Ceramide Quantification

This compound (d7-C13-dihydroceramide) is a deuterated analog of a dihydroceramide (B1258172). Dihydroceramides are direct precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway. The use of a deuterated standard with a C13 acyl chain is advantageous as this chain length is not typically abundant endogenously, minimizing potential interference. This internal standard is particularly valuable for quantifying various dihydroceramide and ceramide species, which are central hubs in the sphingolipid metabolic network.

Sphingolipid Signaling Pathways

The following diagrams illustrate the central sphingolipid metabolic pathways where this compound is a valuable analytical tool.

Data Presentation

The following table presents representative quantitative data for various ceramide species in human plasma, illustrating the type of results obtained using LC-MS/MS with deuterated internal standards. While the original study may have used a different deuterated ceramide, the principle of quantification and the resulting data structure are directly applicable.

| Ceramide Species | Concentration in Human Plasma (μg/mL) |

| Cer(d18:1/16:0) | 2.70 x 10-1 |

| Cer(d18:1/18:0) | 0.99 x 10-1 |

| Cer(d18:1/22:0) | 0.02 - 4.0 |

| Cer(d18:1/24:0) | 0.08 - 16.0 |

| Cer(d18:1/24:1) | 7.69 x 10-1 |

| Data adapted from studies on ceramide quantification in human plasma. The ranges for Cer(22:0) and Cer(24:0) represent the linear dynamic range of a validated assay.[1][2] |

Experimental Protocols

The following sections provide detailed methodologies for the quantification of sphingolipids using this compound as an internal standard. The protocols cover sample preparation from cultured cells and a general workflow for LC-MS/MS analysis.

Experimental Workflow for Sphingolipid Quantification

Protocol 1: Sphingolipid Extraction from Cultured Cells

This protocol describes a method for extracting sphingolipids from adherent cultured cells.

-

Cell Culture and Harvesting:

-

Culture cells to the desired confluency in appropriate multi-well plates.

-

Aspirate the culture medium and wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).

-

-

Internal Standard Spiking and Lysis:

-

Prepare a stock solution of this compound in methanol (B129727). The final concentration in the sample should be within the linear range of the calibration curve.

-

Add 500 µL of ice-cold methanol containing the internal standard mixture to each well.

-

Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.

-

-

Lipid Extraction (Modified Bligh-Dyer):

-

Add 250 µL of chloroform (B151607) to the cell suspension and vortex vigorously for 1 minute.

-

Add 200 µL of water and vortex again.

-